REACTION_CXSMILES
|
Cl[CH2:2][CH:3]([O:6][CH3:7])[O:4][CH3:5].[CH:8]1([NH2:14])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.[OH-].[Na+]>O>[CH3:5][O:4][CH:3]([O:6][CH3:7])[CH2:2][NH:14][CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1 |f:2.3|
|
Name
|
|
Quantity
|
206 mL
|
Type
|
reactant
|
Smiles
|
ClCC(OC)OC
|
Name
|
|
Quantity
|
575 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
before being cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
DISTILLATION
|
Details
|
The organic fraction was purified by distillation under reduced pressure (b.p. 105-107° C., 13 mm Hg)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(CNC1CCCCC1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 280 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |